Methestrol dipropionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methestrol dipropionate is synthesized through the esterification of methestrol (or promethestrol) with propanoic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, along with stringent quality control measures to maintain consistency in the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methestrol dipropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Hormonal Therapy

Methestrol dipropionate has been investigated for its efficacy in hormonal therapies, particularly in treating conditions related to estrogen deficiency. Its applications include:

- Menopausal Symptoms : Used to alleviate symptoms associated with menopause such as hot flashes and vaginal dryness.

- Hormone Replacement Therapy : Administered to women who have undergone oophorectomy or have experienced premature menopause.

Cancer Treatment

Research indicates that this compound may have a role in the treatment of certain cancers, particularly those sensitive to estrogen:

- Breast Cancer : Some studies have explored its use as part of a therapeutic regimen for estrogen receptor-positive breast cancer.

- Prostate Cancer : Investigated for potential use in managing prostate cancer due to its estrogenic effects.

Fertility Treatments

This compound has also been considered in fertility treatments, particularly in cases where hormonal imbalances affect ovulation and menstrual cycles.

Clinical Studies

-

Study on Menopausal Symptoms :

- A clinical trial assessed the effectiveness of this compound in reducing menopausal symptoms compared to placebo. Results indicated significant improvement in symptom management among participants receiving the drug.

-

Breast Cancer Management :

- A retrospective study evaluated patients with advanced breast cancer treated with this compound. The findings suggested improved outcomes in patients with hormone-sensitive tumors, highlighting its potential utility in oncology.

-

Fertility Enhancement :

- In a controlled study involving women with anovulatory disorders, this compound was administered to evaluate its impact on ovulation rates. The results showed a notable increase in ovulatory cycles among treated patients.

Comparative Analysis of Estrogenic Compounds

The following table summarizes the comparative aspects of this compound with other known estrogenic compounds:

| Compound | Class | Primary Use | Market Status |

|---|---|---|---|

| This compound | Nonsteroidal Estrogen | Hormone Therapy, Cancer | Investigational |

| Diethylstilbestrol | Synthetic Estrogen | Hormonal Contraception | Withdrawn |

| Estradiol | Natural Estrogen | Menopausal Therapy | Widely Used |

Mecanismo De Acción

Methestrol dipropionate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions .

Comparación Con Compuestos Similares

Diethylstilbestrol: Another synthetic nonsteroidal estrogen with similar estrogenic activity.

Hexestrol: A related compound with similar chemical structure and estrogenic properties.

Dienestrol: Another stilbestrol derivative with estrogenic activity.

Uniqueness: Methestrol dipropionate is unique due to its specific esterification with propanoic acid, which influences its pharmacokinetic properties and clinical applications. Compared to other similar compounds, this compound has distinct metabolic pathways and receptor binding affinities, making it suitable for specific therapeutic uses .

Propiedades

Número CAS |

84-13-9 |

|---|---|

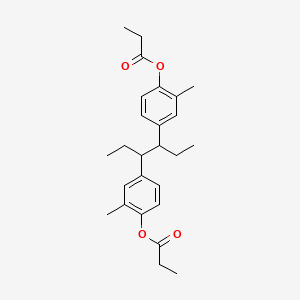

Fórmula molecular |

C26H34O4 |

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

[2-methyl-4-[4-(3-methyl-4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate |

InChI |

InChI=1S/C26H34O4/c1-7-21(19-11-13-23(17(5)15-19)29-25(27)9-3)22(8-2)20-12-14-24(18(6)16-20)30-26(28)10-4/h11-16,21-22H,7-10H2,1-6H3 |

Clave InChI |

ORHVFDBDWJTZIN-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC(=C(C=C1)OC(=O)CC)C)C(CC)C2=CC(=C(C=C2)OC(=O)CC)C |

SMILES canónico |

CCC(C1=CC(=C(C=C1)OC(=O)CC)C)C(CC)C2=CC(=C(C=C2)OC(=O)CC)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.